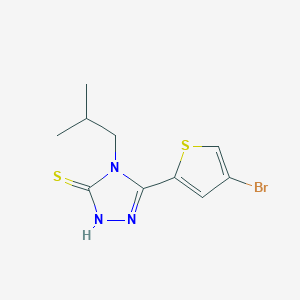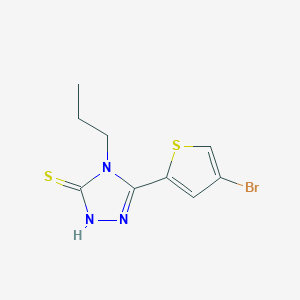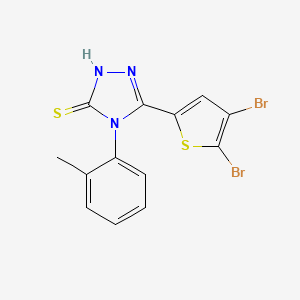![molecular formula C15H23N7O3S B4364851 5-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4364851.png)
5-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Übersicht
Beschreibung
5-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex heterocyclic compound that incorporates multiple functional groups, including pyrazole, triazole, and morpholine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable diketone or β-keto ester.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid.
Alkylation: The nitro-pyrazole is alkylated with an appropriate alkyl halide to introduce the ethyl group.
Formation of the triazole ring: This involves the cyclization of a suitable hydrazine derivative with a nitrile or an isothiocyanate.
Introduction of the morpholine group: This can be done through nucleophilic substitution reactions.
Thiol formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The morpholine group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Cyclization: Conditions such as heating with a suitable catalyst.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives.
Cyclization: More complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
5-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of 5-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the thiol group can form disulfide bonds with proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Pyrazole derivatives: Used in the synthesis of pharmaceuticals and agrochemicals.
Triazole derivatives: Known for their antifungal and anticancer properties.
Eigenschaften
IUPAC Name |
3-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]-4-(3-morpholin-4-ylpropyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O3S/c1-12-11-14(22(23)24)18-21(12)6-3-13-16-17-15(26)20(13)5-2-4-19-7-9-25-10-8-19/h11H,2-10H2,1H3,(H,17,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQFVXLMKGXSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NNC(=S)N2CCCN3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[3-(4-PHENETHYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)BENZYL]OXY}BENZONITRILE](/img/structure/B4364783.png)
![4-cyclopropyl-6-(difluoromethyl)-3-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4364802.png)
![2-(1-adamantyl)-5-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-1,3,4-oxadiazole](/img/structure/B4364806.png)
![2-(1,3-dimethyl-1H-pyrazol-4-yl)-5-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-1,3,4-oxadiazole](/img/structure/B4364822.png)
![2-(8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B4364824.png)
![3-(8,9-DIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL (1,1,2,2-TETRAFLUOROETHYL) ETHER](/img/structure/B4364834.png)
![ethyl 4-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4364836.png)
![N-(2,5-dichlorophenyl)-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea](/img/structure/B4364839.png)
![5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4364844.png)
![5-[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4364861.png)
![4-(2,4-DIMETHOXYPHENYL)-5-[5-METHYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4364866.png)
